

Nicotiflorin structure-activity relationship studies

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Compound of Interest

Compound Name: Nicotiflorin (Standard)

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An In-Depth Technical Guide to the Structure-Activity Relationship of Nicotiflorin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotiflorin, also known as kaempferol-3-O-rutinoside, is a flavonoid glycoside found in a variety of medicinal plants, including *Carthamus tinctorius* (safflower), *Tricyrtis maculata*, and *Nymphaea candida*.^{[1][2][3]} As a derivative of the flavonol kaempferol, nicotiflorin consists of a kaempferol aglycone attached to a rutinoside sugar moiety (α -L-rhamnopyranosyl-(1 \rightarrow 6)- β -D-glucopyranoside) at the C3 position.^[4] Extensive research has demonstrated its wide range of pharmacological properties, including neuroprotective, cardioprotective, anti-inflammatory, antioxidant, and antitumor effects.^{[1][5][6][7]}

Understanding the structure-activity relationship (SAR) of nicotiflorin is crucial for optimizing its therapeutic potential and guiding the development of novel flavonoid-based drugs. This technical guide synthesizes current research to provide a detailed analysis of how nicotiflorin's chemical structure influences its biological activities, focusing on the comparison between the glycoside form and its aglycone, kaempferol, as well as other related kaempferol glycosides.

Core Structure-Activity Relationship (SAR) Insights

The biological activity of nicotiflorin is fundamentally determined by its two main components: the kaempferol aglycone and the rutinoside sugar moiety. The key SAR finding is that the

presence and nature of the sugar group at the C3 position are critical modulators of its efficacy across different biological assays.

The Role of the Aglycone (Kaempferol)

Comparative studies consistently demonstrate that the aglycone, kaempferol, exhibits more potent biological activity than its glycosylated forms, including nicotiflorin.^[7] This suggests that the free hydroxyl group at the C3 position of the flavonoid C-ring is essential for maximal activity.

- **Antitumor Activity:** Kaempferol shows a significantly higher antiproliferative effect on various cancer cell lines compared to nicotiflorin (kae-3-O-rut). The IC₅₀ values for kaempferol are consistently lower, indicating greater potency. This enhanced activity is linked to its ability to inhibit key signaling proteins like AKT and induce the apoptotic cascade through caspase activation.^[7]
- **Antioxidant Activity:** The antioxidant capacity of flavonoids is heavily dependent on the arrangement of free hydroxyl groups that can donate hydrogen atoms to neutralize free radicals. Kaempferol is a potent antioxidant, whereas nicotiflorin shows no significant activity in DPPH and ABTS radical scavenging assays.^[7] The glycosidic bond at the C3-OH position blocks this key functional group, thereby diminishing its radical scavenging ability.^{[7][8]}
- **Anti-inflammatory Activity:** Similar to its antioxidant and antitumor effects, kaempferol is a more potent anti-inflammatory agent than nicotiflorin. It demonstrates superior inhibition of T-cell proliferation and suppresses the production of inflammatory mediators like nitric oxide (NO) and reactive oxygen species (ROS) in macrophages.^[7]

The Influence of the Glycosidic Moiety

While glycosylation at the C3 position generally reduces activity compared to the aglycone, the specific structure of the sugar chain itself can further modulate the compound's biological profile.

- **Comparison with Other Glycosides:** Studies on various kaempferol glycosides reveal that different sugar substitutions lead to varied effects. For instance, kaempferol-7-O-glucoside retains some antioxidant and anti-inflammatory activity, whereas nicotiflorin (kaempferol-3-O-rutinoside) and kaempferol-3-O-rhamnoside are largely inactive in the same assays.^[7] This

highlights that both the position (C3 vs. C7) and the type of sugar influence the final biological outcome.

- **Effect of Acylation:** The addition of other chemical groups to the sugar moiety can restore or even enhance activity. For example, certain kaempferol glycosides isolated from *Brassica juncea* that contain a sinapoyl group attached to the sugar chain show good antioxidant activity, whereas a similar glycoside without this acylation has no activity.^[9] This indicates that while the core rutinoside of nicotiflorin reduces efficacy, derivatization of the sugar could be a viable strategy for developing potent analogs.

Quantitative Data Summary

The following tables summarize the quantitative data from comparative studies, illustrating the SAR principles discussed.

Table 1: Antitumor Activity of Nicotiflorin vs. Kaempferol and Other Glycosides

Compound	Cell Line	IC ₅₀ (μM) ^[7]
Kaempferol (Aglycone)	HepG2 (Human Liver Cancer)	28.3 ± 1.2
CT26 (Mouse Colon Cancer)	35.4 ± 1.5	
B16F1 (Mouse Melanoma)	41.2 ± 1.8	
Nicotiflorin (Kae-3-O-rut)	HepG2	> 100
CT26	> 100	
B16F1	> 100	
Kaempferol-7-O-glucoside	HepG2	75.3 ± 3.1
CT26	> 100	
B16F1	> 100	
Kaempferol-3-O-rhamnoside	HepG2	> 100
CT26	> 100	
B16F1	> 100	

Table 2: Antioxidant Activity of Nicotiflorin vs. Kaempferol and Other Glycosides

Compound	Assay	Scavenging Activity (%) at 50 μ M[7]	IC ₅₀ (μ M)[9]
Kaempferol (Aglycone)	DPPH	85.7 \pm 3.5	-
ABTS	95.4 \pm 4.1	-	
Nicotiflorin (Kae-3-O-rut)	DPPH	No significant activity	-
ABTS	No significant activity	-	
Kae-3-O-(2-O-sinapoyl)- β -D-glucopyranosyl-(1 \rightarrow 2)- β -D-glucopyranoside-7-O- β -D-glucopyranoside	DPPH	-	28.61
Peroxynitrite (ONOO ⁻)	-	9.79	
Kae-3-O- β -D-glucopyranosyl-(1 \rightarrow 2)- β -D-glucopyranoside-7-O- β -D-glucopyranosyl-(1 \rightarrow 6)- β -D-glucopyranoside	DPPH	-	No activity
Peroxynitrite (ONOO ⁻)	-	32.00	

Table 3: In Vivo and In Vitro Activity of Nicotiflorin

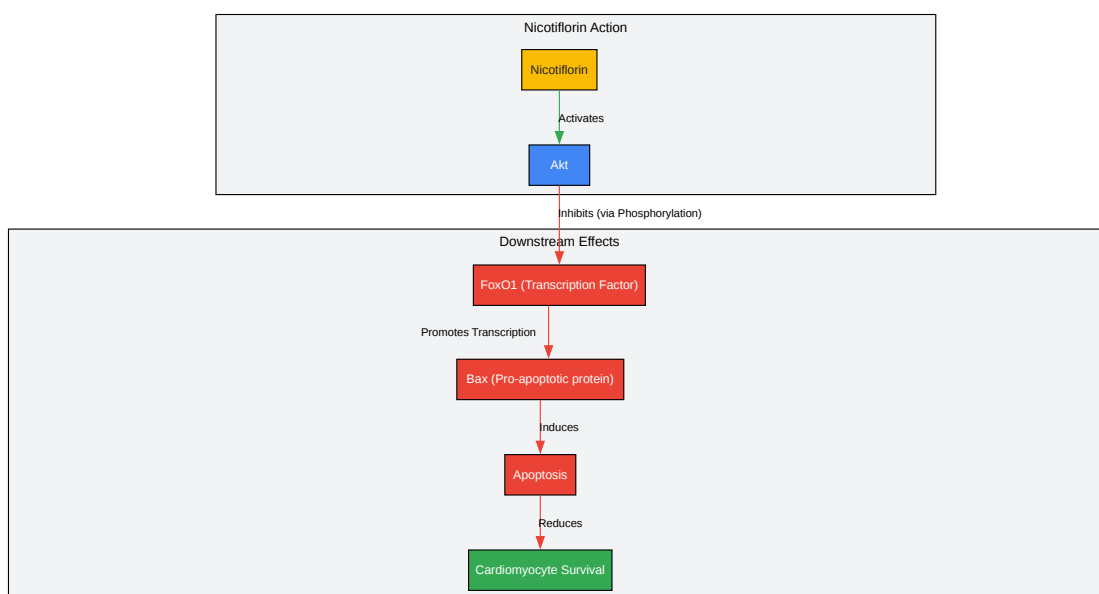
Activity	Model	Treatment / Concentration	Observed Effect	Reference
Neuroprotection	Rat model of permanent focal cerebral ischemia	2.5, 5, 10 mg/kg	Marked reduction in brain infarct volume and neurological deficits.	[2]
Rat model of transient ischemia-reperfusion	2.5 - 10 mg/kg	Reduced brain infarct volume by 24.5% - 63.2%.	[10]	
Endothelial Protection	TNF- α -induced HUVEC toxicity	0.05 - 1 mg/mL	Dose-dependent reduction in growth inhibition.	[1]
Hepatoprotection	Con A-induced liver injury in mice	25, 50, 100 mg/kg	Significantly reduced serum ALT and AST levels.	[3]

Signaling Pathways Modulated by Nicotiflorin

Nicotiflorin exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways.

Cardioprotective Pathway

In acute myocardial infarction (AMI), nicotiflorin is believed to provide cardioprotection by modulating the Akt/FoxO signaling pathway. Activation of Akt leads to the phosphorylation and subsequent inhibition of the FoxO1 transcription factor. This reduces the expression of pro-apoptotic proteins like Bax, thereby enhancing cardiomyocyte survival and tolerance to ischemic injury.[1]

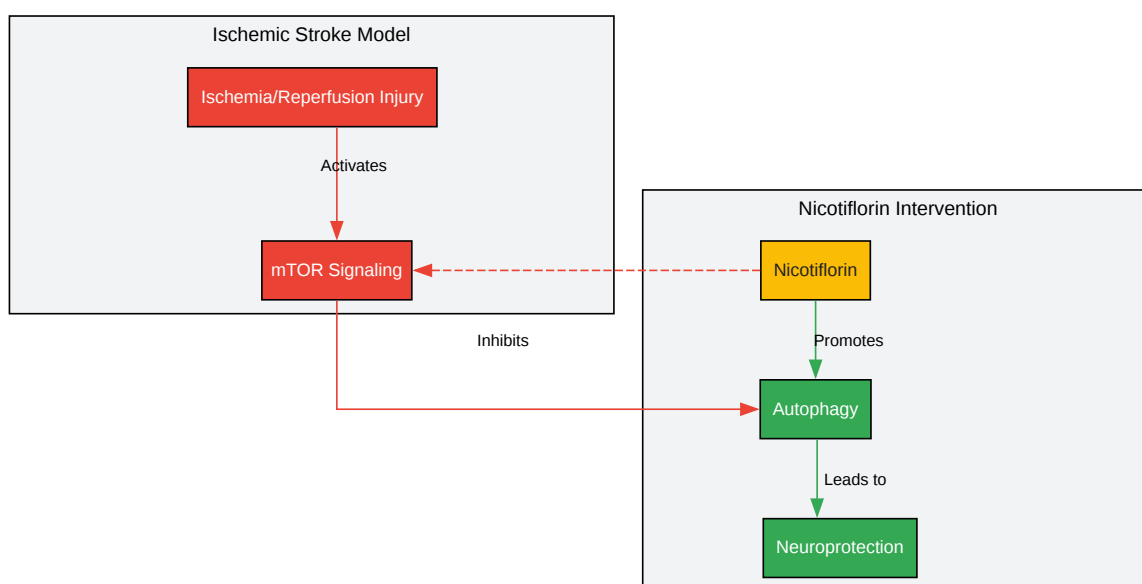


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Caption: Nicotiflorin's role in the Akt/FoxO cardioprotective pathway.

Neuroprotective Pathway via Autophagy

Nicotiflorin has been shown to protect against cerebral ischemia-reperfusion injury by promoting autophagy.[11] It enhances the formation of autophagosomes and increases the expression of autophagy-related proteins like BECN1 and the LC3-II/I ratio. This process is potentially mediated by the inhibition of the mTOR signaling pathway, a key negative regulator of autophagy.[11]



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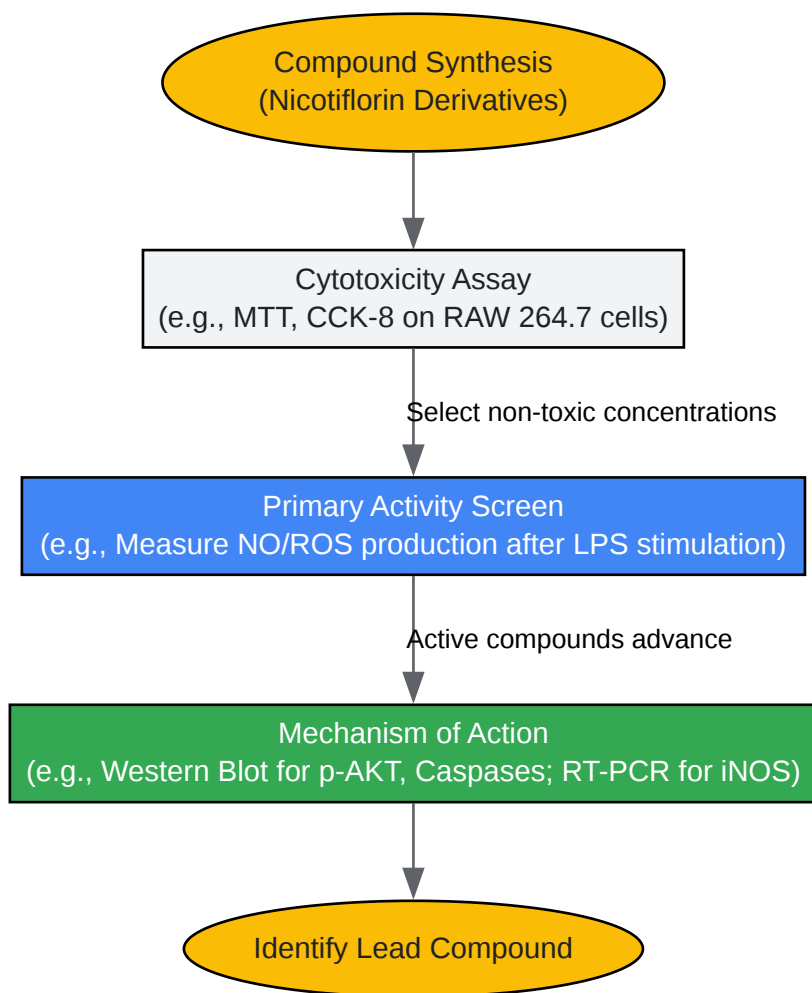
Caption: Nicotiflorin's neuroprotective effect through autophagy modulation.

Experimental Methodologies

The evaluation of nicotiflorin and its derivatives involves a range of standardized in vitro and in vivo experimental protocols.

General Workflow for In Vitro Screening

A typical workflow for assessing the bioactivity of a compound like nicotiflorin involves sequential assays for cytotoxicity, primary activity (e.g., anti-inflammatory), and mechanism of action.



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Caption: A generalized workflow for screening nicotiflorin derivatives.

Key Experimental Protocols

- Cell Viability (CCK-8 Assay)[1]
 - Objective: To determine the effect of nicotiflorin on the proliferation and viability of cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
 - Method:

1. Cell Seeding: Inoculate a cell suspension (e.g., 1×10^6 cells/mL) into a 96-well plate and allow for adherent growth.
 2. Treatment: Replace the supernatant with media containing various concentrations of the test compound (e.g., 0.05 to 2 mg/mL nicotiflorin). Include control wells with vehicle only.
 3. Incubation: Incubate cells at 37°C for a specified period (e.g., 4 to 24 hours).
 4. Reagent Addition: Add 10 μ L of CCK-8 reagent to each well.
 5. Final Incubation: Incubate for 1-2 hours.
 6. Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
- Antioxidant Activity (DPPH Radical Scavenging Assay)[7]
 - Objective: To measure the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
 - Method:
 1. Preparation: Prepare a solution of DPPH in methanol (e.g., 0.1 mM).
 2. Reaction: Mix the test compound solution (e.g., kaempferol or nicotiflorin at 50 μ M) with the DPPH solution in a 96-well plate or cuvette.
 3. Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
 4. Measurement: Measure the decrease in absorbance at a specific wavelength (typically ~517 nm).
 5. Calculation: The scavenging activity is calculated as a percentage reduction in absorbance compared to a control (DPPH solution with vehicle).
 - Anti-Inflammatory Activity (Nitric Oxide Production Assay)[7]

- Objective: To quantify the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
- Method:
 1. Cell Culture: Culture RAW 264.7 cells in a 96-well plate until they reach appropriate confluency.
 2. Pre-treatment: Treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.
 3. Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response and NO production.
 4. Incubation: Incubate for 24 hours.
 5. NO Measurement: Collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) using the Griess reagent system. The absorbance is measured at ~540 nm.
 6. Analysis: Compare the nitrite concentrations in treated wells to the LPS-only control to determine the percentage of inhibition.
- In Vivo Model of Cerebral Ischemia^[2]
 - Objective: To evaluate the neuroprotective effect of nicotiflorin in a rat model of stroke.
 - Method:
 1. Animal Model: Use adult male Sprague-Dawley rats. Anesthetize the animals.
 2. Ischemia Induction: Induce permanent focal cerebral ischemia by occluding the middle cerebral artery (MCAO) using an intraluminal filament.
 3. Treatment: Administer nicotiflorin (e.g., 2.5, 5, 10 mg/kg, intravenously or intraperitoneally) or vehicle immediately after the onset of ischemia.
 4. Evaluation (at 24-72 hours post-MCAO):

- **Neurological Deficit Scoring:** Assess motor and neurological function using a standardized scoring system.
- **Infarct Volume Measurement:** Sacrifice the animals, section the brains, and stain with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained area represents the infarct, which can be quantified using image analysis software.

Conclusion and Future Directions

The structure-activity relationship of nicotiflorin is primarily governed by the state of the hydroxyl group at the C3 position of its kaempferol backbone. The aglycone, kaempferol, is consistently more potent in antitumor, antioxidant, and anti-inflammatory assays, as the rutinoside moiety in nicotiflorin masks this critical functional group.^[7] However, nicotiflorin itself demonstrates significant *in vivo* efficacy, particularly in neuroprotective and cardioprotective models, suggesting that its glycosidic structure may favorably influence pharmacokinetic properties such as solubility, distribution, or metabolism, which are not captured by *in vitro* assays.

Future research should focus on two key areas:

- **Synthesis of Novel Derivatives:** There is a clear opportunity to synthesize and evaluate nicotiflorin analogs with modifications to the rutinoside moiety (e.g., acylation with phenolic acids like the sinapoyl group) to potentially enhance bioactivity while retaining favorable pharmacokinetic characteristics.^[9]
- **Pharmacokinetic Studies:** Direct comparative studies on the bioavailability and metabolic fate of kaempferol versus nicotiflorin are needed to fully understand why nicotiflorin shows strong *in vivo* effects despite its lower *in vitro* activity.

By exploring these avenues, the therapeutic potential of the nicotiflorin scaffold can be fully realized, paving the way for the development of next-generation flavonoid-based therapeutics.

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